Liraglutide

説明

準備方法

合成経路と反応条件

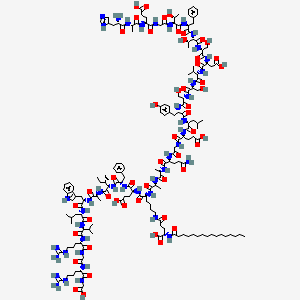

リラグルチドは、ペプチド前駆体の26位のリジン残基にグルタミン酸スペーサーを介してC-16脂肪酸(パルミチン酸)を結合させることによって合成されます . 合成には、アミノ酸が固体樹脂に固定された成長中のペプチド鎖に順次添加される固相ペプチド合成技術が使用されます . 最終生成物はその後、樹脂から切断され、高速液体クロマトグラフィーを使用して精製されます .

工業的生産方法

リラグルチドの工業的生産には、大規模な固相ペプチド合成と、それに続くクロマトグラフィー技術による精製が含まれます . このプロセスは、最終生成物の高収率と純度を確保するために最適化されており、これは治療効果にとって不可欠です .

化学反応の分析

Structural Basis and Key Modifications

Liraglutide (C₁₇₂H₂₆₅N₄₃O₅₁, MW: 3751.20 ) is derived from human GLP-1(7-37) with three critical modifications:

-

Acylation : A palmitic acid (C16 fatty acid) is covalently attached via a γ-glutamic acid spacer to the ε-amino group of lysine at position 26 .

-

Substitutions : Arginine replaces lysine at position 34 to reduce enzymatic degradation .

This acylation enables reversible binding to human serum albumin, extending its half-life to 11–13 hours .

Key Steps:

-

Resin Activation :

-

Sequential Amino Acid Coupling :

-

Palmitoylation :

-

Cleavage and Deprotection :

Yield and Purity:

Degradation and Metabolic Pathways

This compound resists dipeptidyl peptidase-4 (DPP-4) but undergoes gradual enzymatic hydrolysis:

-

Primary Enzymes : Neutral

科学的研究の応用

Clinical Efficacy

Liraglutide has been shown to reduce HbA1c levels significantly, with studies indicating reductions of up to 1.14% in patients with type 2 diabetes . A notable trial demonstrated that patients receiving this compound achieved an average weight loss of approximately 8.4 kg over a 56-week period, alongside improvements in cardiovascular risk factors .

Comparative Studies

In a recent clinical trial comparing this compound with semaglutide, this compound resulted in a mean weight change of -6.4% compared to -15.8% with semaglutide over 68 weeks . This highlights the efficacy of this compound as a treatment option, albeit with less pronounced weight loss compared to its newer counterpart.

FDA Approval and Indications

This compound was approved by the FDA for chronic weight management in adults in 2014 and later for pediatric patients aged 12 and older . At a dosage of 3.0 mg daily, this compound has been shown to facilitate significant weight loss in individuals with obesity.

Clinical Trials and Outcomes

In the SCALE Obesity and Prediabetes trial, participants receiving this compound lost an average of 8.4 kg over 56 weeks, with a substantial proportion achieving at least a 5% reduction in body weight . Another study indicated that participants experienced greater odds of achieving significant weight loss milestones (≥10%, ≥15%, ≥20%) compared to placebo groups .

Case Studies

A case study involving a patient with severe obesity due to a genetic mutation demonstrated that after treatment with semaglutide, subsequent treatment with this compound helped maintain weight loss achieved during the semaglutide trial .

Summary of Clinical Findings

Ongoing Research and Future Directions

Research continues into the potential applications of this compound beyond diabetes and obesity management. Current studies are exploring its effects on non-alcoholic fatty liver disease (NASH) and its use in combination therapies with other GLP-1 receptor agonists for enhanced efficacy . The development of oral formulations is also under investigation, which could improve patient adherence and expand treatment options .

作用機序

リラグルチドは、グルカゴン様ペプチド-1受容体の作動薬として作用することで効果を発揮します . この受容体は、インスリン分泌、グルカゴン放出、食欲の調節に関与しています . この受容体を活性化することにより、リラグルチドはインスリン分泌を促進し、グルカゴン放出を抑制し、胃の排泄を遅らせ、食物摂取を減らします .

類似の化合物との比較

類似の化合物

セマグルチド: 同様の適応症で使用される別のグルカゴン様ペプチド-1受容体作動薬.

エキセナチド: 短時間作用型のグルカゴン様ペプチド-1受容体作動薬.

デュラグルチド: 長時間作用型のグルカゴン様ペプチド-1受容体作動薬.

ユニークさ

リラグルチドは、1日1回の投与と、血糖コントロールの改善に加えて体重を大幅に減らすことができる点が特徴です . 他のグルカゴン様ペプチド-1受容体作動薬とは異なり、リラグルチドは心血管系への有益な効果を示すことが示されています .

類似化合物との比較

Similar Compounds

Semaglutide: Another glucagon-like peptide-1 receptor agonist used for similar indications.

Exenatide: A shorter-acting glucagon-like peptide-1 receptor agonist.

Dulaglutide: A long-acting glucagon-like peptide-1 receptor agonist.

Uniqueness

Liraglutide is unique due to its once-daily dosing regimen and its ability to significantly reduce body weight in addition to improving glycemic control . Unlike some other glucagon-like peptide-1 receptor agonists, this compound has been shown to have beneficial effects on cardiovascular outcomes .

生物活性

Liraglutide is a synthetic analog of the human glucagon-like peptide-1 (GLP-1) hormone, primarily used in the management of type 2 diabetes and obesity. Its biological activity is characterized by its ability to stimulate insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby improving glycemic control and promoting weight loss.

This compound functions as an agonist of the GLP-1 receptor, which is coupled to adenylate cyclase. This interaction leads to an increase in cyclic AMP (cAMP) levels, stimulating glucose-dependent insulin secretion from pancreatic β-cells and inhibiting glucagon secretion from pancreatic α-cells. The mechanism can be summarized as follows:

- Stimulation of Insulin Secretion : this compound enhances insulin release in response to elevated blood glucose levels.

- Inhibition of Glucagon Secretion : It reduces glucagon levels, which helps to lower blood sugar.

- Delayed Gastric Emptying : By slowing gastric emptying, this compound reduces postprandial glucose spikes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Bioavailability | ~55% after subcutaneous injection |

| Maximum Concentration (Tmax) | ~11.7 hours |

| Volume of Distribution | ~13 L |

| Protein Binding | >98% |

| Metabolism | Metabolized by DPP-4 and NEP to smaller polypeptides |

This compound has a prolonged half-life due to its acylation with palmitic acid, allowing it to bind to albumin and form heptamers, which delays absorption .

Weight Loss Studies

This compound has been shown to promote significant weight loss in various clinical trials. For instance:

- STRIVE Trial : A multicenter study demonstrated that participants receiving a targeted prescribing pathway for this compound 3 mg achieved a weight loss of ≥15% at 52 weeks compared to controls (25.4% vs. 6.5%) with a statistically significant odds ratio of 5.18 .

Safety and Tolerability

This compound is generally well-tolerated, although adverse events such as gastrointestinal disturbances are common. In the STRIVE trial, 91.5% of participants in the intervention group reported adverse events compared to 67.4% in the control group .

Case Studies

- BARI-OPTIMISE Trial : This randomized controlled trial evaluated this compound in patients with suboptimal weight loss post-bariatric surgery. Results indicated that this compound was effective in achieving superior weight loss compared to placebo over a 24-week period .

- Long-Term Weight Management : A study showed that this compound sustained weight loss over two years while also improving cardiovascular risk factors, highlighting its long-term benefits beyond glycemic control .

Research Findings

Recent research has focused on the broader implications of this compound's biological activity:

- Cardiovascular Benefits : this compound has been associated with improved cardiovascular outcomes in diabetic patients, reducing the risk of major adverse cardiovascular events .

- Impact on β-cell Function : Studies suggest that this compound not only stimulates insulin secretion but also supports pancreatic β-cell proliferation and differentiation, enhancing overall β-cell function .

特性

IUPAC Name |

(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)/t93-,94-,95-,96-,97-,98+,99+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,138-,139-,140-,141-,142-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDQQAXHVYUZIW-QCIJIYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C172H265N43O51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174433 | |

| Record name | Liraglutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3751 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Liraglutide is an acylated synthetic glucagon-like peptide-1 analog. Liraglutide is an agonist of the glucagon-like peptide-1 receptor which is coupled to adenylate cyclase. The increase in cyclic AMP stimulates the glucose dependant release of insulin, inhibits the glucose dependant release of glucagon, and slows gastric emptying to increase control of blood sugar., Liraglutide is an acylated, long-acting, human glucagon-like peptide-1 (GLP-1) receptor agonist; the synthetic (recombinant DNA origin) peptide precursor of liraglutide has 97% amino acid sequence homology to endogenous human GLP-1-(7-37). Liraglutide is prepared by attaching palmitic acid with a glutamic acid spacer on the lysine residue at position 26 of the peptide precursor. GLP-1-(7-37) represents less than 20% of total circulating endogenous GLP-1. Like GLP-1-(7-37), liraglutide activates the GLP-1 receptor in pancreatic beta cells. Liraglutide also increases intracellular cyclic 3',5'-adenosine monophosphate (cAMP) leading to insulin release in the presence of elevated glucose concentrations. This insulin secretion subsides as blood glucose concentrations decrease and approach euglycemia. In addition, liraglutide suppresses glucagon secretion in a glucose-dependent manner but does not impair normal glucagon response to hypoglycemia. Liraglutide delays gastric emptying, reducing the rate at which postprandial glucose appears in the circulation. As a result of these actions resulting in increased insulin secretion, suppression of glucagon secretion, and delays in gastric emptying, liraglutide effectively reduces fasting and postprandial plasma glucose concentrations in patients with type 2 diabetes mellitus., Liraglutide is a glucagon-like peptide-1 (GLP-1) mimetic used for the treatment of Type 2 diabetes. Similar to the actions of endogenous GLP-1, liraglutide potentiates the post-prandial release of insulin, inhibits glucagon release and increases satiety. Recent epidemiological studies and clinical trials have suggested that treatment with GLP-1 mimetics may also diminish the risk of cardiovascular disease in diabetic patients. The mechanism responsible for this effect has yet to be determined; however, one possibility is that they might do so by a direct effect on vascular endothelium. Since low grade inflammation of the endothelium is an early event in the pathogenesis of atherosclerotic cardiovascular disease (ASCVD), we determined the effects of liraglutide on inflammation in cultured human aortic endothelial cells (HAECs). Liraglutide reduced the inflammatory responses to TNFalpha and LPS stimulation, as evidenced by both reduced protein expression of the adhesion molecules VCAM-1 and E-Selectin, and THP-1 monocyte adhesion. This was found to result from increased cell Ca2+ and several molecules sensitive to Ca2+ with known anti inflammatory actions in endothelial cells, including CaMKKbeta, CaMKI, AMPK, eNOS and CREB. Treatment of the cells with STO-609, a CaMKK inhibitor, diminished both the activation of AMPK, CaMKI and the inhibition of TNFa and LPS-induced monocyte adhesion by liraglutide. Likewise, expression of an shRNA against AMPK nullified the anti-inflammatory effects of liraglutide. The results indicate that liraglutide exerts a strong anti-inflammatory effect on HAECs. They also demonstrate that this is due to its ability to increase intracellular Ca2+ and activate CAMKKbeta, which in turn activates AMPK., In vivo, liraglutide lowers blood glucose and body weight in a number of diabetic and obese models using rodents, pigs and monkeys. The mechanism of action in vivo involved glucose-dependent increase in insulin secretion, lowered glucagon secretion, decreased gastric emptying, loss of body fat, lowered food intake, altered food preference, and maintained energy expenditure. The mechanism of action is consistent with a specific GLP-1 effect., Liraglutide is a long-acting GLP-1 analogue, designed to bind to albumin as the main molecular mechanism of protraction. In vitro, this was shown in the receptor cAMP as well as binding assay where addition of albumin right-shifted the dose-response and/or binding curve. The apparent reduced potency of liraglutide underlines that only the free fraction of liraglutide is responsible for its pharmacological effect in vitro as well as in vivo. Furthermore, liraglutide in a pharmaceutical solution forms a micell-like heptamer which may contribute to the slow absorption from the subcutis. | |

| Record name | Liraglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liraglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

204656-20-2 | |

| Record name | Liraglutide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204656202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liraglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liraglutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liraglutide (2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2- [[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl) propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3- phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]- 3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl) propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino] 5 oxopentanoyl]amino] propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)- 5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2- oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl] amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2- (hexadecanoylamino)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Liraglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。